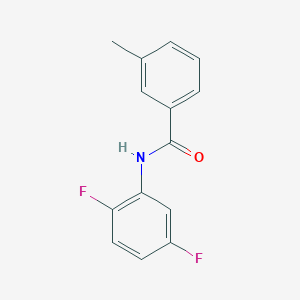

N-(2,5-difluorophenyl)-3-methylbenzamide

Description

N-(2,5-Difluorophenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked to a 2,5-difluorophenylamine moiety. This compound’s structural features, including the electron-withdrawing fluorine atoms and the steric influence of the methyl group, make it a subject of interest in medicinal and agrochemical research. Fluorine substituents are known to enhance metabolic stability and binding affinity in bioactive molecules, while the methyl group may influence solubility and crystal packing .

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H11F2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18) |

InChI Key |

CJTYFWZUKHHIIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)F |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Chlorinated Analogs

- N-(2,4-Dichlorophenyl)-3-methylbenzamide and N-(2,5-Dichlorophenyl)-3-methylbenzamide (): Key Differences: Chlorine atoms (Cl) replace fluorine (F), increasing steric bulk and altering electronic properties. Impact: Chlorinated analogs may exhibit stronger lipophilicity (higher logP) and slower metabolic clearance due to reduced oxidative susceptibility. However, fluorine’s smaller size allows tighter binding in sterically restricted enzyme active sites .

Fluorinated Agrochemicals

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) (): Structural Contrast: Incorporates a pyridinecarboxamide core with a trifluoromethylphenoxy group. Functional Role: As a herbicide, diflufenican’s trifluoromethyl group enhances membrane permeability and target affinity (phytoene desaturase inhibition). The absence of a pyridine ring in the target compound limits direct agrochemical applicability but suggests divergent design strategies .

Heterocyclic and Functional Group Modifications

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) (): Core Structure: Replaces the benzamide’s benzene ring with a furan heterocycle. Fenfuram’s fungicidal activity highlights how heterocycles expand bioactive diversity .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ():

- Substituent Profile : Features a trifluoromethyl group at the benzamide’s 2-position and an isopropoxy-phenylamine.

- Activity : A fungicide targeting succinate dehydrogenase. The trifluoromethyl group enhances electron-withdrawing effects, while the isopropoxy group improves soil mobility. The target compound’s 3-methyl group may reduce steric hindrance compared to flutolanil’s 2-trifluoromethyl substitution .

Pharmacologically Relevant Analogs

- TRK Inhibitors ():

- Example : (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.

- Comparison : Shares the 2,5-difluorophenyl motif but incorporates a pyrazolopyrimidine scaffold. The difluorophenyl group in both compounds likely engages hydrophobic pockets in kinase targets, though the target compound’s simpler structure may lack the polycyclic system’s high specificity .

Pharmacokinetic and Toxicological Considerations

- Metabolism : Fluorine’s resistance to CYP450 oxidation may prolong the half-life of N-(2,5-difluorophenyl)-3-methylbenzamide compared to chlorinated analogs.

- Toxicity : Fluorinated benzamides generally exhibit lower acute toxicity than chlorinated derivatives, as seen in agrochemicals like diflufenican vs. chlorinated pesticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.